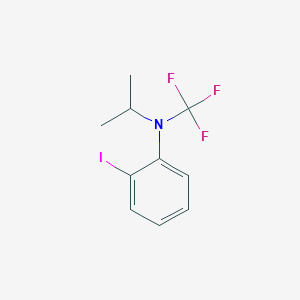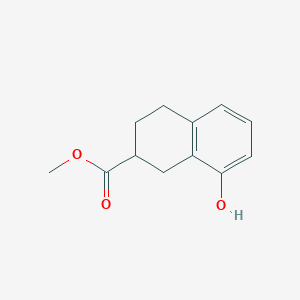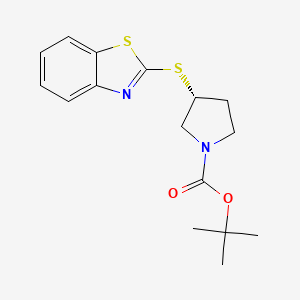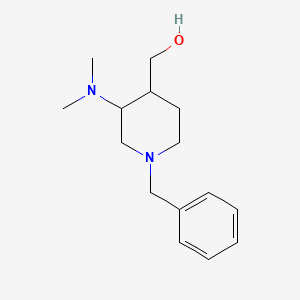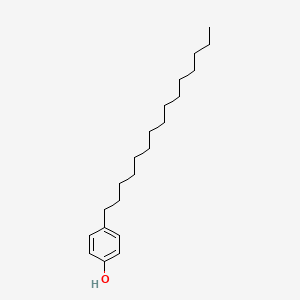
4-Pentadecylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentadecylphenol is an organic compound with the molecular formula C21H36O. It belongs to the class of phenolic lipids, which are characterized by a phenol group attached to a long alkyl chain. This compound is known for its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Pentadecylphenol can be synthesized through various methods. One common approach involves the alkylation of phenol with pentadecene in the presence of an acid catalyst. This reaction typically occurs under mild conditions, such as room temperature, and yields a high purity product .
Industrial Production Methods: In industrial settings, this compound is often produced through the sulfonation of cardanol, a naturally occurring phenolic lipid. This method involves the reaction of cardanol with sulfuric acid, resulting in the formation of this compound along with other by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Pentadecylphenol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: The reduction of quinones derived from this compound can yield hydroquinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-Pentadecylphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Pentadecylphenol primarily involves its interaction with cellular membranes. Its amphiphilic nature allows it to incorporate into lipid bilayers, disrupting membrane integrity and function. This disruption can lead to cell lysis or altered cellular signaling pathways .
Comparison with Similar Compounds
4-Pentadecylphenol is unique due to its long alkyl chain and phenolic group, which confer both hydrophobic and hydrophilic properties. Similar compounds include:
Phenol: Lacks the long alkyl chain, making it less hydrophobic.
Catechol: Contains two hydroxyl groups, leading to different reactivity.
Resorcinol: Similar to catechol but with hydroxyl groups in different positions.
These compounds share some chemical properties but differ significantly in their physical properties and applications.
Properties
CAS No. |
5394-76-3 |
|---|---|
Molecular Formula |
C21H36O |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
4-pentadecylphenol |
InChI |
InChI=1S/C21H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-16-18-21(22)19-17-20/h16-19,22H,2-15H2,1H3 |
InChI Key |
MSTWJNRTDPVXOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


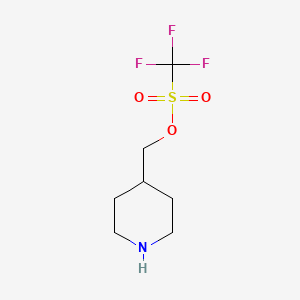

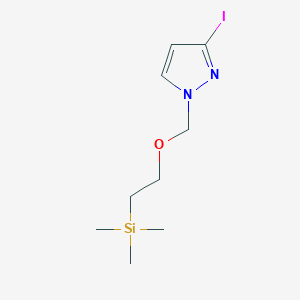
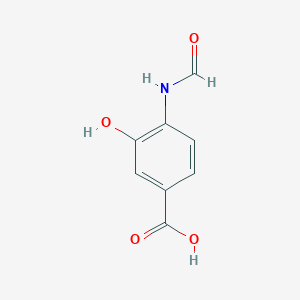
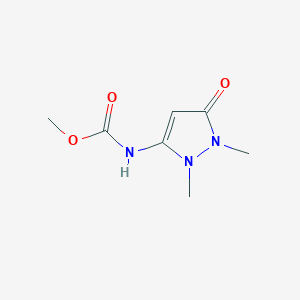
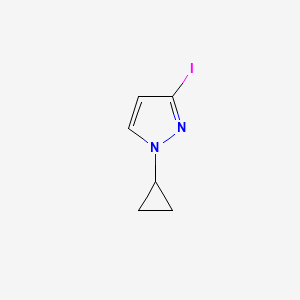
![4-Pyridinecarboxylic acid, 2-cyano-6-[(1-methylpropyl)amino]-](/img/structure/B13973734.png)
![6-Bromo-3-iodo-N-isobutylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B13973735.png)
![tert-butyl 5-bromo-3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13973747.png)
